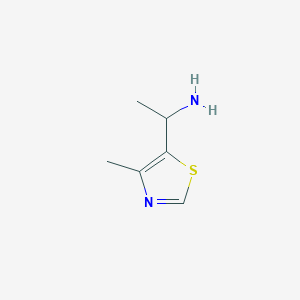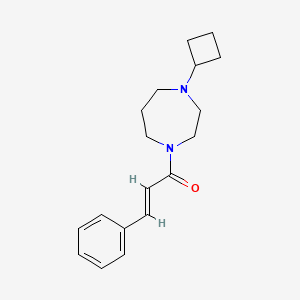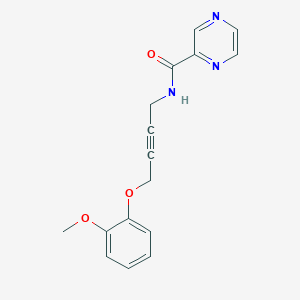![molecular formula C17H16FN3O3 B2389056 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-60-8](/img/structure/B2389056.png)
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, also known as FMHM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is not fully understood. However, it has been proposed that 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime induces apoptosis in cancer cells by activating the caspase cascade. 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. Additionally, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and exhibit antibacterial activity. Additionally, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has several advantages for lab experiments. It is relatively easy to synthesize and is stable under standard laboratory conditions. Additionally, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been shown to exhibit a variety of biological activities, making it a useful tool for studying cellular processes. However, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime also has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime. One area of interest is the development of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime derivatives with improved biological activity. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime. Finally, studies are needed to determine the potential applications of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime in vivo, particularly in animal models.
In conclusion, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime in vivo and to develop 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime derivatives with improved biological activity.
Méthodes De Synthèse
The synthesis of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime involves the reaction of 4-fluorobenzaldehyde and 4-methoxyphenylhydrazine in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydroxylamine hydrochloride to obtain 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime. This synthesis method has been optimized to produce high yields of 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime with good purity.
Applications De Recherche Scientifique
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo. 3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has also been studied for its potential use as an antimicrobial agent. It has been shown to exhibit antibacterial activity against a variety of bacterial strains.
Propriétés
IUPAC Name |
(2E,3E)-1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPWLKTTGJUKS-BRRLLNCPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-[2-[(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2388973.png)

![Methyl 2-{[(4-cyano-5-methyl-3-isothiazolyl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2388977.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-benzoylbenzamide](/img/structure/B2388979.png)
![N-[1-(2,3-Dihydro-1H-inden-5-yl)ethyl]but-2-ynamide](/img/structure/B2388980.png)


![N-(3-Methoxyphenyl)-4-[[6-(trifluoromethyl)pyrimidin-4-yl]amino]piperidine-1-carboxamide](/img/structure/B2388984.png)
![2-[[2-(5-Fluoro-2-methoxyphenyl)phenyl]methyl]piperidine](/img/structure/B2388988.png)

![2-[2-amino-4-ethyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-chlorobenzyl)acetamide](/img/structure/B2388990.png)
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2388994.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2388995.png)
